Enhanced Lipophilicity (LogP) Relative to Unsubstituted N-Sulfonyl Indole
The 6-methyl substituent in 1H-Indole, 6-methyl-1-(methylsulfonyl)- significantly increases lipophilicity compared to the non-methylated analog 1-(methylsulfonyl)-1H-indole. This is a critical parameter influencing membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.84 [1] |
| Comparator Or Baseline | 1-(methylsulfonyl)-1H-indole (CAS 70390-93-1): LogP = 2.53 |
| Quantified Difference | ΔLogP = +0.31 (Target compound is ~0.31 log units more lipophilic) |
| Conditions | Calculated n-octanol/water partition coefficient (XLogP3 or ACD/LogP method). |
Why This Matters
Higher lipophilicity directly influences the compound's behavior in permeability assays (e.g., PAMPA, Caco-2) and its retention time in reverse-phase chromatography, making it a distinct entity for library design and ADME profiling.
- [1] ChemSrc. (2016). 88131-64-0: 6-methyl-1-methylsulfonylindole. Chemical Properties and Structure (LogP 2.83820). View Source
